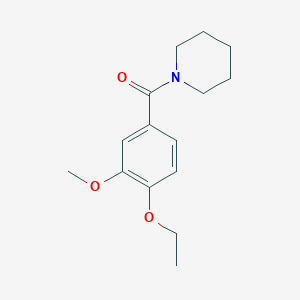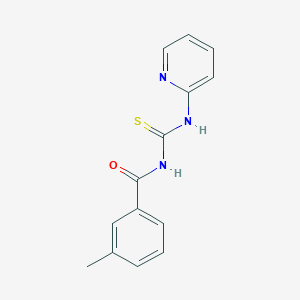
3,5-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzamide is a chemical compound that features a benzamide core substituted with a 1H-1,2,4-triazol-5-yl group and two methyl groups at the 3 and 5 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzamide typically involves the following steps:
Formation of the 1H-1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and formamide.
Substitution on the benzene ring:
Amide bond formation: The final step involves coupling the 1H-1,2,4-triazole derivative with 3,5-dimethylbenzoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of the amide group.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like chlorine (Cl2) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: 3,5-dimethylbenzoic acid derivatives.
Reduction: 3,5-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzylamine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3,5-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds such as 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones and 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole.
Benzamide Derivatives: Compounds like 3,5-dimethylbenzoic acid and its amide derivatives.
Uniqueness
3,5-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzamide is unique due to its specific substitution pattern and the presence of both the 1H-1,2,4-triazole and benzamide moieties. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,5-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-7-3-8(2)5-9(4-7)10(16)14-11-12-6-13-15-11/h3-6H,1-2H3,(H2,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWRNFWPIIVZFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=NC=NN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5847552.png)




![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5847578.png)


![N-[(5-Nitro-1H-1,2,3-benzotriazol-1-YL)methyl]-N-(4-phenyl-1,2,5-oxadiazol-3-YL)amine](/img/structure/B5847601.png)

![N-methyl-N-[4-({[(3-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5847640.png)

![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide](/img/structure/B5847647.png)

